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Compound of Interest

Compound Name: Ald-Ph-amido-PEG3-C2-NH2

Cat. No.: B605295

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data acquisition
and analysis for the PROTAC (Proteolysis Targeting Chimera) linker, Ald-Ph-amido-PEG3-C2-
NH2. While specific experimental data for this compound is not publicly available, this
document outlines the standard methodologies for Nuclear Magnetic Resonance (NMR) and
Mass Spectrometry (MS) analysis, presenting the expected data in a structured format.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data from *H NMR, 3C NMR, and
Mass Spectrometry analyses of Ald-Ph-amido-PEG3-C2-NH2. These tables are templates
illustrating how experimental data would be presented for clear interpretation and comparison.

Table 1: *H NMR Spectroscopic Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
9.9-10.1 S 1H Ar-CHO
7.8-8.0 d 2H Ar-H (ortho to CHO)
76-7.8 d 2H Ar-H (ortho to amido)
8.2-85 t (br) 1H -C(O)NH-
35-38 m 12H -O-CH2-CH2-O- (PEG)
3.4-36 t 2H -C(O)NH-CHa-
28-3.0 t 2H -CH2-NH:2
1.5-2.0 s (br) 2H -NH:

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (d) ppm Assignment
192 -194 Ar-CHO
165 - 167 -C(O)NH-
140 - 142 Ar-C (ipso to CHO)
133-135 Ar-C (ipso to amido)
128 - 130 Ar-CH
127 - 129 Ar-CH
69 - 71 -O-CH2-CH2-O- (PEG)
40 - 42 -C(O)NH-CHa-
39-41 -CH2-NH:2
Table 3: Mass Spectrometry Data (Predicted)
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Parameter Value

lonization Mode Electrospray lonization (ESI+)
Calculated m/z [M+H]* 325.1758

Observed m/z [M+H]* To be determined

Calculated m/z [M+Na]* 347.1577

Observed m/z [M+Na]* To be determined

Experimental Protocols

Detailed methodologies for acquiring the NMR and MS data are crucial for reproducibility and
data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and confirm the identity of Ald-Ph-amido-PEG3-
C2-NH2.

Instrumentation:
e Ahigh-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:

» Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated
solvent (e.g., DMSO-ds, CDCIs, or D20).

o Vortex the sample until the compound is fully dissolved.

o Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition:

» Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

e Spectral Width: 12-16 ppm.
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e Number of Scans: 16-64 scans, depending on sample concentration.

¢ Relaxation Delay: 1-2 seconds.

e Temperature: 298 K.

13C NMR Acquisition:

Pulse Program: Proton-decoupled 13C experiment (e.g., 'zgpg30').

Spectral Width: 200-240 ppm.

Number of Scans: 1024-4096 scans, due to the low natural abundance of 13C.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shift scale to the residual solvent peak.

Integrate the peaks in the *H NMR spectrum.

Assign the peaks based on chemical shifts, multiplicities, and integration values.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of Ald-
Ph-amido-PEG3-C2-NH2.

Instrumentation:

» A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument,
coupled with an electrospray ionization (ESI) source.
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Sample Preparation:

e Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent
(e.g., methanol or acetonitrile).

 Dilute the stock solution to a final concentration of 1-10 pg/mL in a solvent compatible with
ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Data Acquisition:

« lonization Mode: Positive Electrospray lonization (ESI+).

e Mass Range: m/z 100-1000.

» Capillary Voltage: 3-4 kV.

e Source Temperature: 100-150 °C.

» Desolvation Gas Flow: 600-800 L/hr.

e Acquisition Mode: Full scan mode for accurate mass measurement.
Data Analysis:

 Identify the molecular ion peaks, typically [M+H]* and [M+Na]*.

o Compare the observed m/z values with the theoretically calculated values for the expected
elemental formula (C16H24N20s5).

e The high-resolution data allows for the confirmation of the elemental composition based on
the accurate mass measurement.

Visualized Workflow

The following diagram illustrates the general experimental workflow for the spectroscopic
characterization of Ald-Ph-amido-PEG3-C2-NH2.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b605295?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Sample Preparation

Ald-Ph-amido-PEG3-C2-NH2

Y

N

Dissolution in
Deuterated Solvent

Dilution for MS

/

\

/

\

NMR Anal¥sis MS%nalysis
1H & 13C NMR HRMS (ESI-TOF/Orbitrap)
Acquisition Acquisition

l

Data Processing
(FT, Phasing, Integration)

:

NMR Spectra & Peak List

N\

l

Data Analysis
(Peak Identification)

Mass Spectrum & m/z Values

N\

pd

Data}rgrpretati;n/&/Reporting

Confirmation

Structural Elucidation &

Technical Guide / Report

Click to download full resolution via product page

Caption: Experimental workflow for spectroscopic

analysis.

« To cite this document: BenchChem. [Spectroscopic Analysis of Ald-Ph-amido-PEG3-C2-
NH2: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b605295#spectroscopic-data-nmr-ms-for-ald-ph-
amido-peg3-c2-nh2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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